3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(15-7-5-4-6-8-15)23-20(26)11-17-13-30-22(24-17)25-21(27)16-9-18(28-2)12-19(10-16)29-3/h4-10,12-14H,11H2,1-3H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASTVIVQTQRZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring can be constructed via a cyclization reaction.
Attachment of the Benzamide Core: The thiazole intermediate is then reacted with 3,5-dimethoxybenzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Aminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Boron tribromide (BBr3) for demethylation followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by increasing acetylcholine levels in the brain.
Case Study: Acetylcholinesterase Inhibition
Research has demonstrated that derivatives of thiazole and benzamide exhibit strong AChE inhibitory activity. For instance, a study synthesized a series of compounds based on thiazole and evaluated their inhibitory effects, with some achieving IC50 values as low as 2.7 µM, indicating potent activity against AChE . This suggests that 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide could similarly be effective.
Anticancer Activity
The compound's structure also positions it well for anticancer applications. Thiazole derivatives have been reported to possess cytotoxic properties against various cancer cell lines. For example, studies have indicated that compounds containing thiazole rings can inhibit cell proliferation in prostate cancer and melanoma models .
Case Study: Cytotoxicity
In a specific investigation into thiazolidine derivatives, compounds were synthesized that demonstrated significant cytotoxic effects on prostate cancer cells. The mechanism of action was attributed to the disruption of cell signaling pathways essential for cancer cell survival . This highlights the potential of this compound in cancer therapeutics.
Antimicrobial Properties
Another promising application area for this compound is its antimicrobial potential. Thiazole derivatives have been explored for their ability to combat bacterial infections due to their unique chemical properties.
Case Study: Antimicrobial Activity
Research has shown that certain thiazole-containing compounds exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . Given the structural similarities, this compound may exhibit similar properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent modifications to introduce the dimethoxy and phenylethyl groups.
Synthesis Overview
The synthetic pathway generally includes:
- Formation of the thiazole scaffold through cyclization reactions.
- Introduction of the benzamide moiety via acylation.
- Dimethoxy substitution using appropriate methylating agents.
Each step requires careful optimization to ensure high yields and purity of the final product.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Intercalation: Interacting with DNA to affect gene expression and cellular function.
Comparison with Similar Compounds
Indeno[1,2-d]thiazole-Benzamide Derivatives
Compounds such as N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7d) and N-(6-chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) share the 3,5-dimethoxybenzamide group but differ in the thiazole scaffold (indeno-thiazole vs. simple thiazole) and substituents (methyl, chloro, etc.). These modifications impact yield (47% for 7d vs.
GPR139-Targeting Benzamide Agonists
JNJ-63533054 ((S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide) shares the phenylethylaminoethyl-thiazole motif but replaces 3,5-dimethoxy groups with a chloro substituent. This compound exhibits low nM affinity for GPR139, a conserved G-protein-coupled receptor, highlighting the importance of the phenylethylamine side chain in receptor binding. The absence of methoxy groups in JNJ-63533054 suggests that electronic effects of substituents modulate receptor selectivity .
Sulfonyl and Halogen Substituents
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] incorporate sulfonyl and difluorophenyl groups, which enhance metabolic stability and influence tautomeric equilibria (thione vs. thiol forms). In contrast, the target compound lacks sulfonyl groups but includes methoxy substituents, which may improve solubility and hydrogen-bonding capacity .
Trifluoromethyl and Methylthio Derivatives
Patent literature describes 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl]benzamide, where trifluoromethyl and dichlorophenyl groups confer pesticidal activity. The target compound’s phenylethylamino group may offer similar bioisosteric advantages, though its methoxy groups likely reduce electrophilicity compared to halogenated analogs .
Physicochemical and Spectral Properties
IR and NMR Spectral Differences
- IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides [4–6], but its lack of a C=S band (~1240–1255 cm⁻¹) distinguishes it from triazole-thiones [7–9] .
- ¹H-NMR: The phenylethylamino group’s protons would resonate as multiplets near δ 1.5–1.7 (CH₃) and δ 4.3–4.5 (NH-CH₂), contrasting with indeno-thiazole derivatives’ aromatic singlet signals (e.g., δ 7.2–8.0 for 7c–7i) .
Receptor Binding and Selectivity
The phenylethylaminoethyl-thiazole moiety in the target compound may mimic JNJ-63533054’s GPR139 binding, though methoxy groups could shift affinity toward other targets (e.g., kinases or antimicrobial enzymes). Comparative studies with 3-fluoro-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7i) suggest halogen vs. methoxy substituents influence both potency (e.g., 34% yield for 7i vs. 50% for 4) and target engagement .
Data Tables
Table 1: Key Structural and Spectral Comparisons
Biological Activity
The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a thiazole moiety linked to a benzamide structure, which is known for its diverse biological activities. The presence of methoxy groups and a phenylethylamine side chain enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The structure-activity relationship (SAR) indicates that the thiazole ring is crucial for cytotoxic activity. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | < 10 | Induction of apoptosis |
| Compound X (similar structure) | Jurkat | 5.0 | Bcl-2 inhibition |
The above table summarizes findings from cytotoxicity assays where the compound exhibited potent activity against A431 cells, a model for skin cancer, and demonstrated mechanisms involving apoptosis induction and Bcl-2 pathway modulation.
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Enzyme Inhibition
Research indicates that compounds related to this benzamide may serve as inhibitors for various enzymes involved in cancer progression. For example, in vitro studies have shown that certain thiazole derivatives inhibit RET kinase activity, which is implicated in several cancers.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of thiazole-benzamide derivatives revealed that modifications at the phenyl ring significantly enhanced their anticancer efficacy. The lead compound showed an IC50 value comparable to standard chemotherapeutics like doxorubicin.
- Antimicrobial Testing : Another study evaluated the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar substituents exhibited broad-spectrum activity, suggesting potential for development as new antibiotics.
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, likely through mitochondrial dysfunction and caspase activation.
- Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways critical for tumor growth and survival.
Q & A
Basic Synthesis: How can the synthesis of this compound be optimized to improve yield and purity?
Answer:
Optimization involves refining reaction conditions such as solvent choice, temperature, and purification methods. For example:
- Solvent selection : Use polar aprotic solvents like DMSO or pyridine to enhance nucleophilic acylation of the thiazole amine (as seen in analogous syntheses) .
- Reaction monitoring : Track progress via TLC or HPLC to terminate reactions at optimal conversion points .
- Purification : Employ recrystallization from ethanol-water mixtures (65% yield achieved in similar benzamide syntheses) or column chromatography for intermediates .
Advanced Synthesis: What catalytic systems enhance the thiazole-amide bond formation?
Answer:
- DMAP in DCM : Ultrasonication with 4-dimethylaminopyridine (DMAP) in dichloromethane accelerates acylation by activating carbonyl groups .
- Pyridine as a base : Facilitates in situ deprotonation of the thiazole amine during coupling with benzoyl chloride derivatives .
Basic Characterization: What methods confirm the compound’s structural integrity?
Answer:
Advanced Structural Analysis: How does X-ray crystallography elucidate intermolecular interactions?
Answer:
- Refinement with SHELX : Use SHELXL for high-resolution data to model hydrogen bonds (e.g., N–H···N or C–H···O) stabilizing crystal packing .
- Hydrogen bonding networks : Analyze interactions like N1–H1···N2 dimers (centrosymmetric pairs) or C–H···F/O contacts to predict solubility and stability .
Basic Bioactivity: What in vitro assays evaluate pharmacological potential?
Answer:
- Enzyme inhibition assays : Test against targets like DAPK1/CSF1R using fluorescence-based kinase assays (similar to structurally related benzamides) .
- Cell-based models : Use glioblastoma (C6) or neuronal cell lines to assess cytotoxicity or tau phosphorylation modulation .
Advanced Mechanism: How to study GABA/glutamate channel interactions?
Answer:
- Electrophysiology : Patch-clamp recordings on transfected HEK cells expressing GABA-Cl channels to measure current blockade (as done for fluralaner analogs) .
- Radioligand binding : Compete with [³H]ivermectin to assess affinity for glutamate-gated chloride channels .
Advanced Pharmacokinetics: How to assess bioavailability and metabolic stability?
Answer:
- Plasma profiling : Use LC-MS/MS to quantify compound levels in rodent plasma after oral administration (model fluralaner’s 12-week half-life) .
- Liver microsomes : Incubate with NADPH to identify cytochrome P450-mediated metabolites .
SAR Analysis: How do 3,5-dimethoxy groups affect bioactivity?
Answer:
- Analog synthesis : Replace methoxy groups with -H, -F, or bulkier substituents (e.g., -OCH₂CH₃) to test steric/electronic effects.
- Activity comparison : Evaluate changes in IC₅₀ against DAPK1/CSF1R or cellular uptake via logP measurements .
Crystallography Refinement: Best practices for SHELX-based structure determination?
Answer:
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Hydrogen placement : Apply riding models with isotropic displacement parameters (Uiso = 1.2Ueq) for non-polar H atoms .
Data Contradictions: How to resolve discrepancies in biological activity data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
